molecular formula C11H14BrN3O B8714769 1-(3-Bromopyridin-4-yl)piperidine-4-carboxamide

1-(3-Bromopyridin-4-yl)piperidine-4-carboxamide

Cat. No. B8714769
M. Wt: 284.15 g/mol
InChI Key: OBKMDOSWQNJFOE-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

General procedure C was followed using 3-bromo-4-chloro-pyridine (0.10 g, 0.52 mmol) and isonipecotamide (67 mg, 0.52 mmol) NMP (2 mL) and triethylamine (0.14 mL, 1.0 mmol). The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, gradient 99:1 to 95:5) to furnish the title compound as a white solid (49 mg, 33%), LC-MS (ESI) Rt 0.80 min, m/z 284 (100%, [M+H]+); m/z (ESI) C11H15BrN3O requires 284.0393 found [M+H]+ 284.0392.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1Cl.[NH:9]1[CH2:17][CH2:16][CH:12]([C:13]([NH2:15])=[O:14])[CH2:11][CH2:10]1.C(N(CC)CC)C>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N:9]1[CH2:17][CH2:16][CH:12]([C:13]([NH2:15])=[O:14])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=NC=CC1Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, gradient 99:1 to 95:5)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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